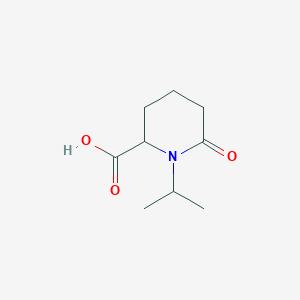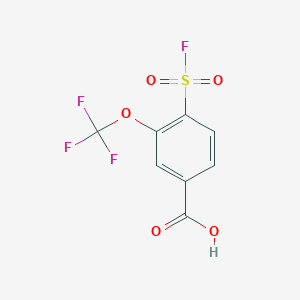![molecular formula C12H27NO B13232066 4-[(5-Methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13232066.png)
4-[(5-Methylhexan-2-yl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Methylhexan-2-yl)amino]pentan-1-ol is a chemical compound with the molecular formula C12H27NO and a molecular weight of 201.35 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an amino group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylhexan-2-yl)amino]pentan-1-ol typically involves the reaction of 5-methylhexan-2-amine with a suitable pentan-1-ol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methylhexan-2-yl)amino]pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
4-[(5-Methylhexan-2-yl)amino]pentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[(5-Methylhexan-2-yl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The hydroxyl group can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol: Similar structure but with a methyl group at a different position.
5-Methylhexan-2-amine: A precursor in the synthesis of 4-[(5-Methylhexan-2-yl)amino]pentan-1-ol.
Pentan-1-ol: A simple alcohol used in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for different applications.
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
4-(5-methylhexan-2-ylamino)pentan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-10(2)7-8-12(4)13-11(3)6-5-9-14/h10-14H,5-9H2,1-4H3 |
InChI Key |
UYAFSJCQDFSJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B13231997.png)
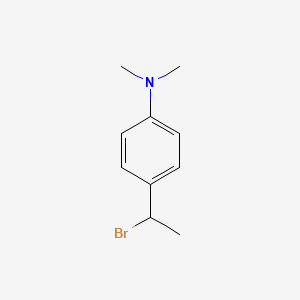
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol](/img/structure/B13232003.png)
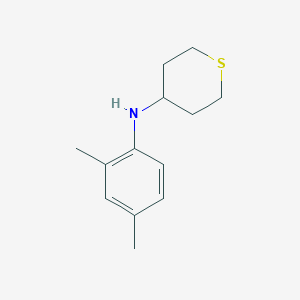
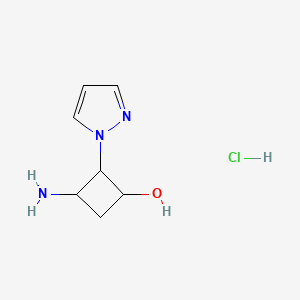
![2-[(2-Cyano-4-methylphenyl)sulfanyl]acetic acid](/img/structure/B13232024.png)
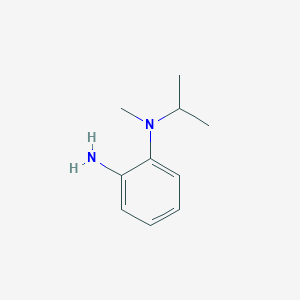
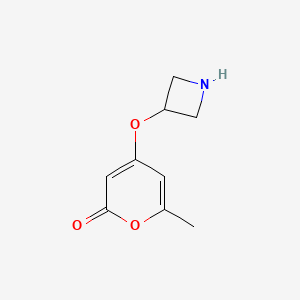
![Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13232048.png)
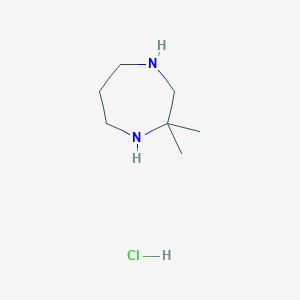
![5-{[(Tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid](/img/structure/B13232072.png)
